![molecular formula C26H34N4O2 B2712267 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1049454-40-1](/img/structure/B2712267.png)
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
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Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including condensation reactions, cyclization, and amide formation. Researchers have reported successful synthesis using a combination of cyclohexene, 3,4-dihydroisoquinoline, and pyrrole derivatives. Detailed synthetic pathways and optimization strategies are documented in the literature.
Molecular Structure Analysis
Compound X adopts a three-dimensional structure with distinct functional groups. The cyclohexene ring contributes to its lipophilicity, while the isoquinoline and pyrrole moieties introduce aromaticity and potential receptor interactions. The oxalamide linkage provides rigidity and stability. Computational studies using density functional theory (DFT) have elucidated the electronic properties and molecular orbitals of Compound X, aiding in understanding its reactivity and binding affinity .
Chemical Reactions Analysis
Compound X exhibits intriguing reactivity. Under mild acidic conditions, it undergoes hydrolysis of the oxalamide bond, yielding the corresponding carboxylic acid and amine. Additionally, it can participate in nucleophilic substitution reactions at the pyrrole nitrogen. Researchers have explored its reactivity with various electrophiles, leading to the synthesis of novel derivatives with modified pharmacological profiles.
Mechanism of Action
Although the exact mechanism of action remains under investigation, preliminary studies suggest that Compound X interacts with specific receptors or enzymes. Its structural resemblance to known ligands for G-protein-coupled receptors (GPCRs) and ion channels hints at potential biological targets. Further studies, including binding assays and molecular dynamics simulations, are necessary to unravel its precise mode of action .
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-29-16-7-12-23(29)24(30-17-14-21-10-5-6-11-22(21)19-30)18-28-26(32)25(31)27-15-13-20-8-3-2-4-9-20/h5-8,10-12,16,24H,2-4,9,13-15,17-19H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEJQYSJNGVKKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCCC2=CCCCC2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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